

A Comparative Analysis of N-(4-Hydroxyphenyl)phthalimide Bioactivity

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)Phthalimide

Cat. No.: B1266790

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of **N-(4-Hydroxyphenyl)phthalimide**, a synthetic compound belonging to the phthalimide class of molecules. Phthalimides have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. This document aims to objectively compare the performance of **N-(4-Hydroxyphenyl)phthalimide** and its derivatives with established therapeutic agents, supported by available experimental data and detailed methodologies.

Executive Summary

N-(4-Hydroxyphenyl)phthalimide and its derivatives have demonstrated a broad spectrum of biological activities in preclinical studies. While specific quantitative data for the parent compound is limited in publicly available literature, research on its derivatives suggests potential therapeutic applications. This guide summarizes the known bioactivities, compares them with standard drugs, and provides detailed experimental protocols for key assays to facilitate further research and development in this area.

Data Presentation: Comparative Bioactivity

Due to the limited availability of specific quantitative bioactivity data for **N-(4-Hydroxyphenyl)phthalimide**, this section presents a comparative summary of the activity of its derivatives and established drugs in relevant therapeutic areas.

Table 1: Anticancer Activity

Compound	Cancer Cell Line	IC50 Value	Reference
Thalidomide	Multiple Myeloma (various)	4-11 mM	[1]
HepG-2 (Liver)	11.26 ± 0.54 μM	[2]	
PC3 (Prostate)	14.58 ± 0.57 μM	[2]	
MCF-7 (Breast)	16.87 ± 0.7 μM	[2]	
Lenalidomide	Multiple Myeloma (various)	0.15 - 7 μM	[3]
T-regulatory cells	~10 μM	[4]	
MDA-MB-231 (Breast)	>100 μM (alone)	[5]	
Pomalidomide	RPMI8226 (Multiple Myeloma)	8 μM	[6]
OPM2 (Multiple Myeloma)	10 μM	[6]	
T-regulatory cells	~1 μM	[4]	
N-Hydroxyphthalimide (analog)	BT-20 (Breast)	3.14 ± 0.06 μM	
LoVo (Colon)	4.05 ± 0.12 μM		
HT-29 (Colon)	11.54 ± 0.12 μM		
Phthalimide Derivatives (various)	HeLa (Cervical), 4T1 (Breast)	Varies (up to 99% inhibition)	[7]

Note: While direct IC50 values for **N-(4-Hydroxyphenyl)phthalimide** are not readily available, studies on its derivatives show significant antiproliferative effects against various cancer cell lines[\[7\]](#). The anticancer mechanism of phthalimide derivatives is thought to involve the inhibition of enzymes like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2)[\[7\]](#).

Table 2: Anti-inflammatory Activity

Compound	Assay	IC50 Value	Reference
Celecoxib	COX-2 Inhibition	40 nM	[8]
COX-2 Inhibition (human dermal fibroblasts)	91 nmol/l	[9]	
N-Phenyl-phthalimide sulfonamide (derivative 3e)	LPS-induced neutrophil recruitment (in vivo)	ED50 = 2.5 mg/kg	[10]
4-(N'-{1-[4-(1,3-Dioxo- 1,3-dihydro-isoindol-2- yl)-phenyl]- ethylidene}- hydrazino)- benzenesulfonamide (derivative 17c)	In vitro anti- inflammatory activity	32% decrease in inflammation	[11]

Note: The anti-inflammatory activity of phthalimide derivatives is often attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway[\[11\]](#).

Table 3: Antimicrobial Activity

Compound	Microorganism	MIC Value	Reference
Ciprofloxacin	Escherichia coli	≤0.06 µg/mL (susceptible)	[12]
Staphylococcus aureus (MRSA)	12.5 µM	[13]	
Fluconazole	Candida albicans	≤8 µg/ml (susceptible)	[14]
Candida kefyr	0.25 mg/l	[15]	
Phthalimide Derivatives (various)	Staphylococcus aureus, Escherichia coli	Showed significant activity	[12]
Pseudomonas aeruginosa, Streptococcus pyogenes, Candida albicans	Showed very high activity	[16]	

Note: The antimicrobial mechanism of phthalimides may involve the inhibition of bacterial DNA gyrase[17].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the bioactivity analysis.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., **N-(4-Hydroxyphenyl)phthalimide** derivatives, thalidomide) and a vehicle control (e.g.,

DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Microtiter Plates:** Fill the wells of a 96-well microtiter plate with a serial dilution of the test compound in a suitable broth medium.
- **Inoculum Preparation:** Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
- **Inoculation:** Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

COX-2 Inhibition Assay for Anti-inflammatory Activity

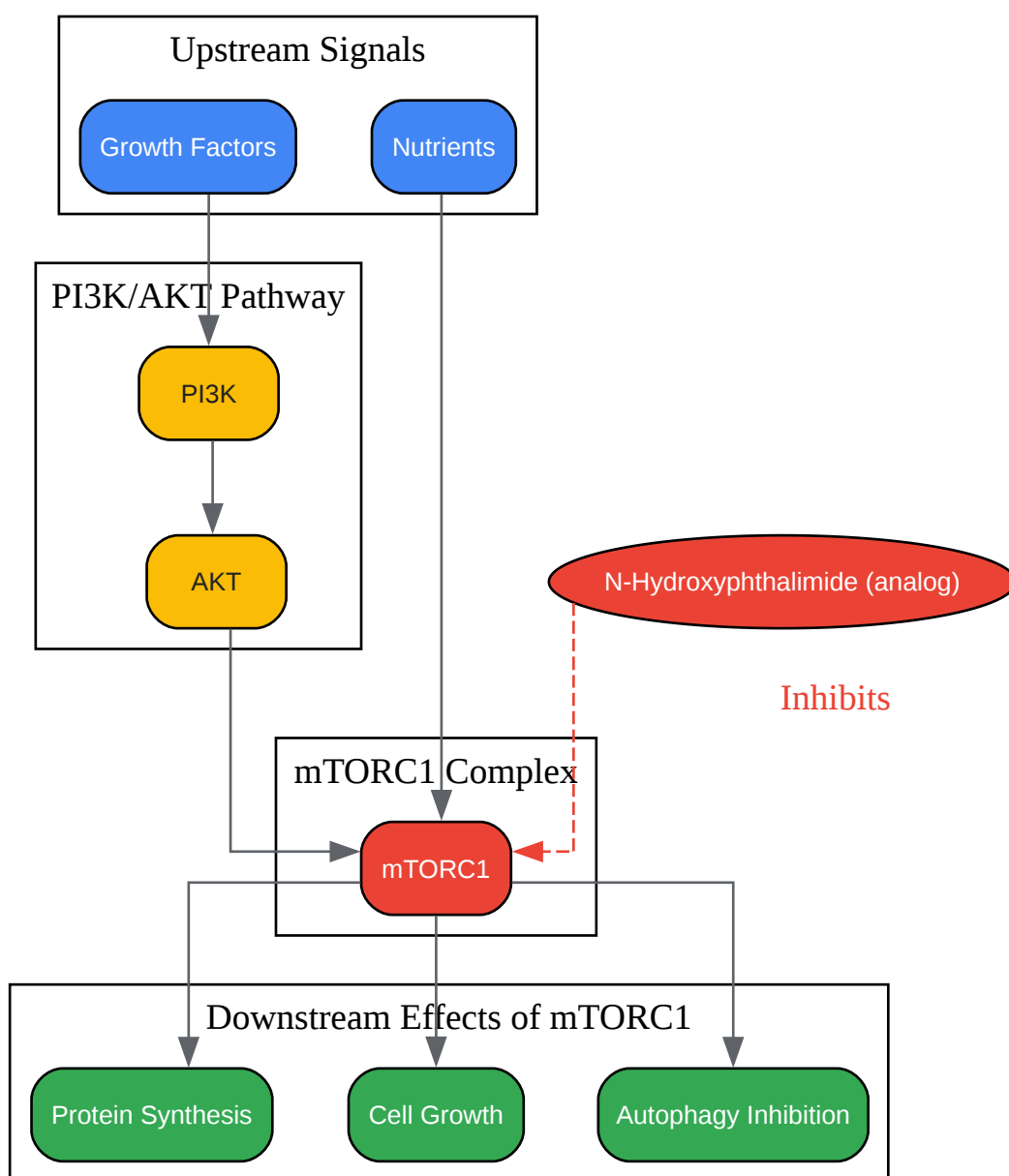
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

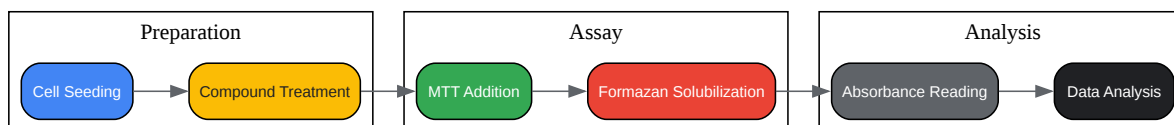
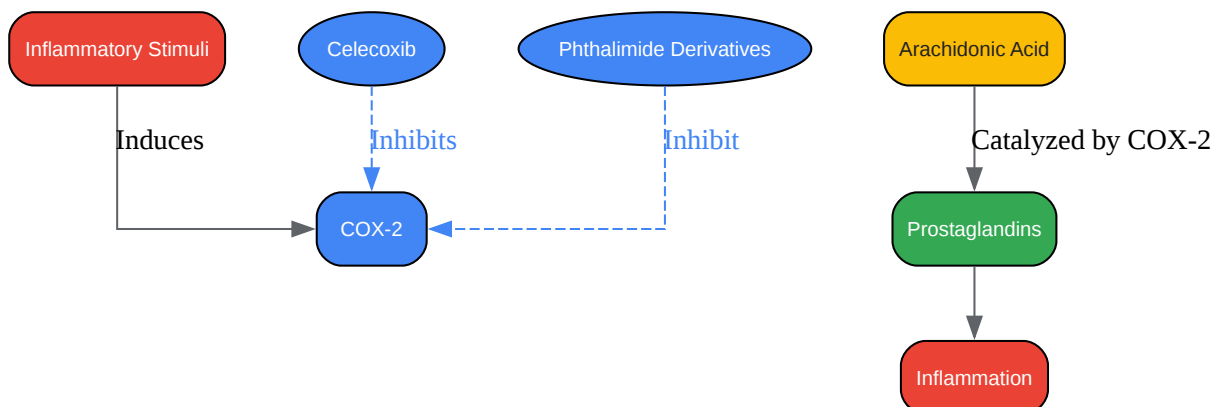
- **Enzyme and Substrate Preparation:** Prepare a reaction mixture containing purified COX-2 enzyme, a heme cofactor, and a buffer. The substrate is typically arachidonic acid.
- **Inhibitor Incubation:** Pre-incubate the enzyme with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) for a specific time.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding arachidonic acid.
- **Product Detection:** The product of the COX-2 reaction (e.g., Prostaglandin E2) can be measured using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring the oxidation of a colorimetric or fluorometric probe.
- **Data Analysis:** Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

Anticancer Mechanism of Action: mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer[18][19]. Some anticancer drugs, including derivatives of phthalimides, are known to target this pathway[13].





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